molecular formula C13H17NO B2394675 4-(2,3-dihydro-1H-inden-2-yl)morpholine CAS No. 23912-69-8

4-(2,3-dihydro-1H-inden-2-yl)morpholine

Cat. No.: B2394675
CAS No.: 23912-69-8
M. Wt: 203.285
InChI Key: SEPNVQUAJQEYCQ-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-inden-2-yl)morpholine is a chemical compound that features a morpholine ring attached to a 2,3-dihydro-1H-indene moiety

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(2,3-dihydro-1H-inden-2-yl)morpholine are not well-studied. Based on the properties of its structural components, we can make some educated guesses. Morpholine is known to interact with a variety of enzymes and proteins due to its amine and ether functional groups . Indene derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . Therefore, it’s plausible that this compound could interact with a variety of biomolecules and participate in various biochemical reactions.

Cellular Effects

Given the known activities of indene derivatives , it’s possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-inden-2-yl)morpholine typically involves the reaction of 2,3-dihydro-1H-indene with morpholine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation of the indene ring, followed by the nucleophilic substitution reaction with morpholine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and automated control systems can optimize the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-inden-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-dihydro-1H-inden-2-yl)morpholine is unique due to its combination of the indene and morpholine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2,3-dihydro-1H-inden-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-12-10-13(9-11(12)3-1)14-5-7-15-8-6-14/h1-4,13H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPNVQUAJQEYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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